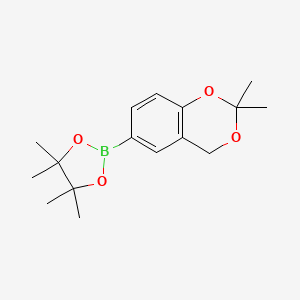![molecular formula C14H19N3O2S B2504655 3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide CAS No. 2197604-35-4](/img/structure/B2504655.png)
3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "PTP1B inhibitor" and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide involves the inhibition of this compound activity. This compound is a negative regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include improved insulin sensitivity and glucose uptake, activation of the AMPK pathway, and anti-inflammatory and anti-cancer properties. This compound has also been found to reduce body weight and adiposity in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide in lab experiments is its specificity for this compound inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on 3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide. One area of interest is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of this compound and its potential applications in the treatment of these diseases. Additionally, the role of this compound in the regulation of energy metabolism and glucose homeostasis warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide involves the reaction of 2-(cyclopent-1-en-1-yl)thiazol-4-amine with 3-acrylamido-propionic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. The inhibition of this compound activity by this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-11(18)15-8-5-12(19)17-14(6-3-4-7-14)13-16-9-10-20-13/h2,9-10H,1,3-8H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBGVJKXLZEVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CCCC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

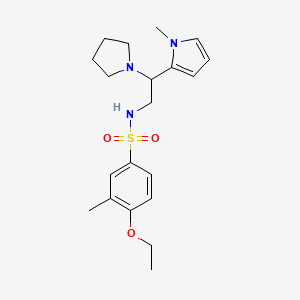
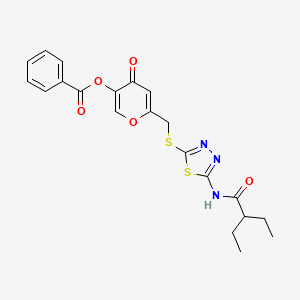
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

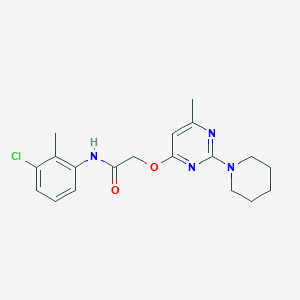
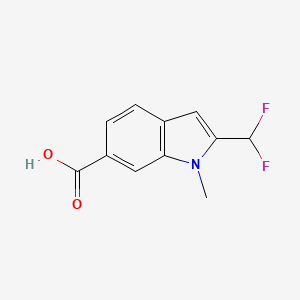
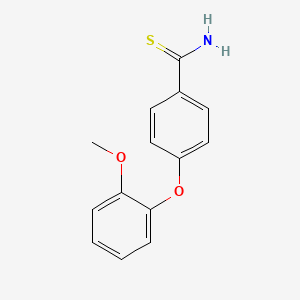
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
